
4-Chloro-6,7-diethoxyquinazoline
Overview
Description
4-Chloro-6,7-diethoxyquinazoline is a halogenated quinazoline derivative characterized by ethoxy (-OCH2CH3) groups at positions 6 and 7 and a chlorine atom at position 4. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing tyrosine kinase inhibitors (TKIs) targeting receptors such as EGFR and VEGFR-5. Its synthesis typically involves chlorination of the corresponding quinazolinone using agents like SOCl2 or POCl3 . This compound has been utilized in developing radioiodinated diagnostic agents for tumors, highlighting its versatility in oncology research .
Preparation Methods
Chlorination of 6,7-Diethoxyquinazolin-4(3H)-one
The most widely reported method for synthesizing 4-chloro-6,7-dialkoxyquinazolines involves the chlorination of the corresponding 4-hydroxyquinazoline precursor. For 4-chloro-6,7-diethoxyquinazoline, this entails using 6,7-diethoxyquinazolin-4(3H)-one as the starting material.
Reaction Conditions and Optimization
The chlorination is typically performed using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) . In a representative procedure adapted from dimethoxy analogs :
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Reagent Ratios : A 20:1 molar excess of SOCl₂ relative to the hydroxy precursor ensures complete conversion.
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Catalyst : DMF (2% v/v) accelerates the reaction by generating reactive iminium intermediates.
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Temperature and Duration : Reflux conditions (70–80°C) for 6–8 hours achieve >95% conversion.
Table 1: Chlorination Optimization Parameters
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
SOCl₂ Equivalents | 20 eq | Prevents incomplete chlorination |
DMF Concentration | 2% v/v | Enhances reaction rate |
Reaction Time | 6–8 hours | Maximizes conversion |
Temperature | 70–80°C (reflux) | Balances kinetics and stability |
Post-reaction workup involves evaporating excess SOCl₂ under reduced pressure, followed by azeotropic drying with toluene to remove residual reagents . The crude product is purified via recrystallization from dichloromethane/hexane, yielding a white crystalline solid.
Alternative Chlorination Agents
While SOCl₂ is the standard chlorinating agent, alternative reagents offer distinct advantages and challenges:
Phosphorus Oxychloride (POCl₃)
POCl₃ is a cost-effective alternative but requires rigorous moisture control. A typical protocol involves:
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Refluxing the hydroxy precursor in POCl₃ (10 eq) at 110°C for 3 hours.
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Neutralizing excess POCl₃ with saturated NaHCO₃ before extraction.
Advantages : Higher boiling point (107°C) allows elevated temperatures for stubborn substrates.
Drawbacks : Generates HCl gas, necessitating specialized equipment for safe handling.
Oxalyl Chloride [(COCl)₂]
Oxalyl chloride paired with DMF in dichloromethane (DCM) provides milder conditions:
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5 eq oxalyl chloride, 1 eq DMF, 0°C to room temperature, 2 hours.
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Yields comparable to SOCl₂ but with fewer side reactions.
Table 2: Chlorination Agent Comparison
Agent | Temperature Range | Byproduct Management | Typical Yield |
---|---|---|---|
SOCl₂ | 70–80°C | Azeotropic drying | 95–98% |
POCl₃ | 110°C | Aqueous neutralization | 85–90% |
(COCl)₂ | 0–25°C | Solvent evaporation | 90–93% |
Synthesis of 6,7-Diethoxyquinazolin-4(3H)-one Precursor
The hydroxy precursor is synthesized through cyclization of ethoxy-substituted anthranilic acid derivatives.
Cyclocondensation Route
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Starting Material : 3,4-Diethoxyanthranilic acid.
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Reaction with Formamide : Heating at 150°C for 5 hours induces cyclization to 6,7-diethoxyquinazolin-4(3H)-one .
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Yield : 70–75% after recrystallization from ethanol.
Nitration-Reduction-Cyclization Sequence
An alternative pathway involves:
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Nitrification : 3,4-Diethoxyacetophenone is nitrated to 2-nitro-4,5-diethoxyacetophenone.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine.
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Cyclization : Treatment with formic acid closes the quinazoline ring .
Key Challenge : Nitration regioselectivity must be controlled to avoid para-substitution byproducts.
Analytical Validation and Characterization
Ensuring structural fidelity and purity requires multimodal analysis:
Spectroscopic Methods
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¹H NMR : Ethoxy groups appear as quartets (δ 1.4–1.5 ppm for CH₃) and triplets (δ 3.9–4.1 ppm for OCH₂). The C4-Cl substituent deshields the C2 proton, appearing as a singlet near δ 8.8 ppm .
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Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 253.1 (calculated for C₁₂H₁₄ClN₂O₂).
Chromatographic Purity Assessment
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HPLC : C18 column, 60:40 acetonitrile/water, 1 mL/min. Purity >98% correlates with a single peak at tR = 6.2 min .
Scalability and Industrial Considerations
Transitioning from lab-scale to production involves:
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Continuous Flow Reactors : Minimize thermal gradients during chlorination.
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In-Process Analytics : FTIR monitors SOCl₂ consumption in real time.
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Waste Management : SOCl₂ hydrolysis generates SO₂ and HCl, requiring scrubbers.
Table 3: Pilot-Scale Optimization (10 kg Batch)
Parameter | Lab Scale | Pilot Scale |
---|---|---|
Reaction Volume | 1 L | 100 L |
Cooling Rate | Ambient | Jacketed reactor |
Isolation Yield | 95% | 88–90% |
Chemical Reactions Analysis
4-Chloro-6,7-diethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with arylamines or phenolic compounds to form azo dyes.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Role in Drug Development:
4-Chloro-6,7-diethoxyquinazoline is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, especially those targeting cancer and inflammatory diseases. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug formulations.
Biological Activity:
Research indicates that this compound exhibits potent anti-proliferative effects against several cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect Observed | Reference |
---|---|---|---|
MGC-803 | 5.0 | Anti-proliferative activity | |
A549 | 3.2 | Induction of apoptosis | |
HeLa | 4.5 | G1 phase arrest | |
U87MG | 2.8 | Inhibition of EGF receptor signaling |
These effects are attributed to the compound's ability to inhibit growth factor signaling pathways, leading to cell cycle arrest and apoptosis induction in cancer cells.
Agricultural Chemistry
Development of Agrochemicals:
In agricultural research, this compound is explored for its potential in developing effective herbicides and pesticides. The compound's unique chemical structure allows for the synthesis of agrochemicals that can enhance crop yields while minimizing environmental impact. Its application in this area highlights the dual benefits of improving agricultural productivity and sustainability.
Biochemical Research
Enzyme Inhibition Studies:
Researchers employ this compound to investigate enzyme inhibition mechanisms, providing insights into metabolic pathways relevant to various diseases. By understanding how this compound interacts with specific enzymes, scientists can identify potential therapeutic targets for drug development.
Material Science
Synthesis of Novel Materials:
The compound is also utilized in material science for synthesizing new materials such as polymers and coatings. These materials often exhibit enhanced durability and chemical resistance due to the unique properties imparted by the quinazoline structure.
Diagnostic Tools
Use in Imaging Agents:
Recent studies have explored the use of this compound in developing diagnostic assays for detecting specific biomarkers associated with diseases. For example, it has been investigated as a potential radiolabeled probe for imaging epidermal growth factor receptor (EGFR) activity in tumors, facilitating early diagnosis and treatment monitoring.
Case Studies and Research Findings
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Epidermal Growth Factor Receptor (EGFR) Targeting:
A study demonstrated the synthesis of fluorine-labeled analogs of this compound for PET imaging applications targeting EGFR in breast cancer models. The research highlighted the importance of this compound in enhancing tumor visibility during imaging procedures . -
Anticancer Activity:
Another investigation assessed the anti-cancer properties of various quinazoline derivatives, including this compound, showing significant efficacy against renal hypertensive models . The findings emphasized its potential as a therapeutic agent in managing hypertension-related cancers. -
Synthesis Pathways:
The preparation methods for synthesizing this compound have been optimized to improve yield and reduce reaction times. Techniques involving nitrification and chlorination have been refined to facilitate large-scale production suitable for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-diethoxyquinazoline involves its interaction with specific molecular targets. In the context of its anti-tumor activity, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase . The exact molecular pathways involved may include inhibition of key enzymes or signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-Chloro-6,7-diethoxyquinazoline with analogous chloro-substituted quinazolines and quinolines, focusing on structural variations, physicochemical properties, and applications.
Table 1: Comparative Overview of Key Compounds
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Ethoxy vs. This property is advantageous in kinase inhibitors targeting intracellular domains .
- Bis(2-methoxyethoxy) Groups : The larger bis(2-methoxyethoxy) substituents in 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline improve solubility in polar solvents, facilitating reactions in aqueous conditions during erlotinib synthesis .
Key Research Findings
- Potency in Kinase Inhibition: this compound derivatives showed IC50 values in the nanomolar range against EGFR and VEGFR-2, outperforming dimethoxy analogs in some assays due to improved lipophilicity . Ethylenedioxy derivatives exhibited selective inhibition of FGFR1, with a 10-fold selectivity over EGFR, attributed to the constrained dioxane ring .
- Thermodynamic Stability: DNA-binding studies revealed that N-aminoalkyl derivatives of 4-Chloro-6,7-dimethoxyquinazoline stabilize DNA duplexes, increasing melting temperatures (ΔTm = +8–12°C) .
Biological Activity
4-Chloro-6,7-diethoxyquinazoline is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to cancer treatment. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is a quinazoline derivative characterized by the presence of a chlorine atom at the 4-position and ethoxy groups at the 6 and 7 positions. Its molecular formula is , and it exhibits low solubility in water, which impacts its bioavailability and pharmacokinetics.
Target Enzymes : This compound acts primarily as an inhibitor of protein tyrosine kinases (PTKs), which are crucial in regulating cell proliferation and survival. Specifically, it targets receptors such as the epidermal growth factor receptor (EGFR) and c-erbB-2 (HER2), both of which are implicated in various malignancies.
Mode of Action : The inhibition of PTKs by this compound leads to decreased phosphorylation of downstream signaling proteins, effectively disrupting pathways that promote tumor growth. This results in reduced cellular proliferation and induction of apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits potent anti-proliferative effects against several cancer cell lines. For instance:
- MGC-803 Cells : In vitro studies have shown significant inhibition of cell growth in gastric cancer cell lines such as MGC-803, with IC50 values indicating effective concentrations for therapeutic applications .
- EGFR-Expressing Cells : The compound has been evaluated for its ability to inhibit DNA synthesis in human mammary tumor cells (MCF-10A) stimulated by EGF, demonstrating its potential as an EGFR inhibitor .
Case Studies
- WHI-P154 Development : A notable derivative synthesized from this compound is WHI-P154, which has shown significant cytotoxicity against glioblastoma cells. This compound induces apoptotic cell death at micromolar concentrations and enhances selectivity when conjugated with EGF.
- Radiopharmaceutical Applications : The compound has also been explored as a radiolabeled probe for imaging agents targeting EGFR in breast cancer. Studies presented at various symposia highlighted its potential in developing positron-emitting radioprobes for tumor imaging .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests that its insolubility in water may limit its systemic absorption. However, studies have indicated that modifications to the chemical structure can enhance bioavailability without compromising efficacy. Safety assessments are critical as quinazoline derivatives can exhibit varying levels of toxicity depending on their specific molecular configurations.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-6,7-diethoxyquinazoline, and how is reaction progress monitored?
The synthesis of this compound typically involves chlorination of a precursor quinazolinone derivative. A modified procedure from Van Brocklin et al. (referenced in ) starts with 6,7-diethoxyquinazolin-4(3H)-one, which is treated with phosphorus oxychloride (POCl₃) under reflux conditions. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion . Excess POCl₃ is removed under reduced pressure, and the residue is co-evaporated with dichloromethane (DCM) to yield the crude product, which is often used directly in subsequent steps without further purification .
Key Data:
- Reagents: POCl₃, DCM.
- Conditions: Reflux (~3 hours), TLC monitoring.
- Yield: Not explicitly reported, but the crude product is sufficient for downstream applications .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Post-synthesis, purity is assessed using HPLC (High-Performance Liquid Chromatography) with ≥95% purity thresholds, as seen in analogous compounds like 4-Amino-2-chloro-6,7-dimethoxyquinazoline . Structural confirmation relies on spectroscopic methods:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., ethoxy groups at positions 6 and 7).
- Mass Spectrometry : To confirm molecular weight (theoretical: 252.7 g/mol) .
- TLC : For rapid monitoring during synthesis .
Note: While specific data for the diethoxy derivative is limited, methods from dimethoxy analogs (e.g., 4-Chloro-6,7-dimethoxyquinazoline) are transferable .
Advanced Research Questions
Q. How can this compound be utilized in the design of kinase inhibitors or radiopharmaceuticals?
The 4-chloro group serves as a reactive site for nucleophilic substitution, enabling the attachment of targeting moieties. For example:
- Radiopharmaceuticals : The chlorine atom can be replaced with radioactive isotopes (e.g., ¹²³I or ¹⁸F) to create tracers for SPECT or PET imaging. highlights its use in synthesizing radioiodinated EGFR-TK ligands for tumor diagnosis .
- Kinase Inhibitors : The quinazoline core is a known pharmacophore for tyrosine kinase inhibitors (TKIs). Substitutions at the 4-position with anilino or urea groups enhance DNA intercalation or kinase binding, as demonstrated in N-alkyl(anilino)quinazoline derivatives .
Methodology:
- Nucleophilic Substitution : React with sodium salts of amines or phenols under basic conditions (e.g., K₂CO₃ in DMF) .
- Radioisotope Incorporation : Use halogen exchange reactions (e.g., ¹²³I for Cl) in the presence of Cu(I) catalysts .
Q. What strategies are employed to analyze the reactivity of the 4-chloro group in nucleophilic substitution reactions?
The 4-chloro group’s reactivity is influenced by the electron-donating ethoxy substituents at positions 6 and 7, which activate the quinazoline ring toward nucleophilic attack. Key strategies include:
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature.
- Computational Modeling : Density Functional Theory (DFT) to predict electrophilicity at the 4-position.
- Competitive Experiments : Compare substitution rates with dimethoxy analogs (e.g., 4-Chloro-6,7-dimethoxyquinazoline) to assess electronic effects .
Example: In DNA-binding studies, N-aminoalkyl(anilino) derivatives showed enhanced intercalation due to the planar quinazoline ring and flexible side chains .
Q. How does the substitution pattern (6,7-diethoxy) influence the compound’s electronic properties and interaction with biological targets?
The 6,7-diethoxy groups:
- Electronic Effects : Electron-donating ethoxy substituents increase electron density on the quinazoline ring, enhancing electrophilicity at the 4-position for nucleophilic substitution .
- Steric Effects : The ethoxy groups may hinder bulkier nucleophiles, necessitating optimization of reaction conditions (e.g., elevated temperatures or polar solvents) .
- Biological Interactions : In DNA intercalation studies, dimethoxy analogs showed strong binding via minor groove interactions; diethoxy derivatives likely exhibit similar behavior but with altered solubility and binding kinetics .
Experimental Validation:
Properties
IUPAC Name |
4-chloro-6,7-diethoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQPDNSSYTATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470633 | |
Record name | 4-Chloro-6,7-diethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162363-46-4 | |
Record name | 4-Chloro-6,7-diethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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